7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The absence of metal catalysts and the use of simple workup procedures make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid.
Reduction: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Pyrano[2,3-B]quinoline: Similar fused ring system but with a quinoline moiety.
Benzo[h]pyrano[2,3-B]quinoline: Contains a benzene ring fused to the pyranoquinoline system.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
1196156-09-8 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-5-7-1-3-10-9-2-4-12-6-8(7)9/h1,3,5H,2,4,6H2 |
InChI Key |
LOAMLZZNXAYZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=CN=C21)C=O |
Origin of Product |
United States |
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